Methyl-4-nitrobutanoat

Übersicht

Beschreibung

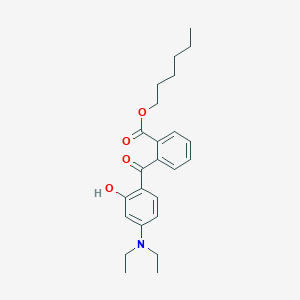

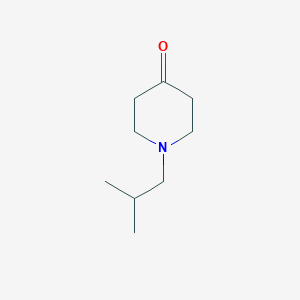

Methyl 4-nitrobutyrate, also known as 4-nitrobutanoic acid methyl ester, is an organic compound produced by the esterification of 4-nitrobutanoic acid with methanol. It is a colorless, odorless, and water-soluble liquid. It is used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals, in the production of polymers, and in the study of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Synthese von γ-Nitro-aliphatischen Estern

Methyl-4-nitrobutanoat dient als Vorläufer bei der Synthese von γ-Nitro-aliphatischen Estern. Eine im Journal Molecules veröffentlichte Studie beschreibt ein Protokoll für die direkte Synthese von γ-Nitrobuttersäuremethylestern unter Mikrowellenbestrahlung, das die Reaktionszeiten im Vergleich zu konventionellen Methoden von Tagen auf Minuten verkürzt .

Entwicklung von Biokatalysatoren

Die Forschung zur Entwicklung von Biokatalysatoren für die Racematspaltung von racemischen Aminomethylestern hat this compound eingesetzt. Die Verbindung ist an der Herstellung von Nitromethylestern beteiligt, die aus der 1,4-Addition von Nitroalkanen gewonnen werden und wichtige Zwischenprodukte bei der Herstellung verschiedener Pharmazeutika sind .

Organische Syntheselehre

Diese Verbindung ist auch in akademischen Einrichtungen wertvoll und dient als Beispiel oder Reagenz beim Unterrichten von Techniken und Reaktionen der organischen Synthese für Chemie-Studierende.

Jede Anwendung nutzt die einzigartigen Eigenschaften von this compound und zeigt seine Vielseitigkeit in verschiedenen Bereichen der wissenschaftlichen Forschung. Wenn Sie detailliertere Informationen zu einer bestimmten Anwendung benötigen, lassen Sie es mich bitte wissen!

Synthese von γ-Nitro-aliphatischen Methylestern - Molecules Journal Synthese von Nitro-aliphatischen Methylestern durch Michael-Additionen - MDPI

Safety and Hazards

Zukünftige Richtungen

The reaction of methyl 4-nitrobutyrate with aldehydes, following the enantioselective Henry addition, was studied . This reaction results in a new, highly versatile family of chiral building blocks due to the presence of three different functional groups on the molecule . These products have potential applications in the synthesis of nonracemic chiral gamma-lactams, 5-hydroxy-5-substituted levulinic acid derivatives, and delta-lactones .

Wirkmechanismus

Target of Action

Methyl 4-nitrobutanoate, also known as Methyl 4-nitrobutyrate, is a derivative of butyric acid . It is known to display anti-inflammatory activity . .

Mode of Action

Given its anti-inflammatory properties, it may interact with targets involved in inflammatory pathways .

Biochemical Pathways

As an anti-inflammatory agent, it may influence pathways related to inflammation and immune response .

Result of Action

Given its anti-inflammatory properties, it may help reduce inflammation at the cellular level .

Biochemische Analyse

Biochemical Properties

It is known that it can participate in reactions such as the enantioselective Henry addition

Cellular Effects

Given its potential anti-inflammatory activity , it may influence cell function by modulating inflammatory pathways

Molecular Mechanism

It is known to participate in chemical reactions, such as the enantioselective Henry addition

Eigenschaften

IUPAC Name |

methyl 4-nitrobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-10-5(7)3-2-4-6(8)9/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBSPKGKFFQKZJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

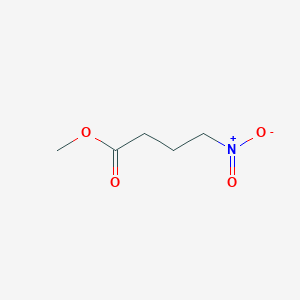

COC(=O)CCC[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30156362 | |

| Record name | Butyric acid, 4-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13013-02-0 | |

| Record name | Methyl 4-nitrobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13013-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyric acid, 4-nitro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013013020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-nitrobutyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butyric acid, 4-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-nitrobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes methyl 4-nitrobutyrate a useful reagent in organic synthesis?

A1: Methyl 4-nitrobutyrate is a bifunctional C4 building block, offering diverse reactivity due to its ester and nitro groups. It participates in various reactions, including nitroaldol condensations [], Michael additions [], and ketone acylations []. This versatility makes it valuable for constructing complex molecules.

Q2: How is methyl 4-nitrobutyrate synthesized?

A2: A common method involves the Michael addition of nitromethane to methyl acrylate []. This reaction can be extended to other primary and secondary nitroalkanes, providing a general route to various 4-nitrobutanoate esters.

Q3: Can the nitro group in methyl 4-nitrobutyrate be further functionalized?

A3: Yes, the nitro group can be reduced to an amine, which can then be transformed into various nitrogen-containing functional groups. For example, in the synthesis of (±)-stemoamide, the nitro group in a methyl 4-nitrobutyrate derivative is converted to a ketone and subsequently used for reductive amination to construct a seven-membered ring [].

Q4: What are some specific examples of using methyl 4-nitrobutyrate in the synthesis of complex molecules?

A4: Methyl 4-nitrobutyrate plays a crucial role in synthesizing various natural products and pharmaceuticals. For instance, it serves as a key intermediate in the synthesis of Sinefungin, an antifungal and antitumor antibiotic []. It has also been utilized in the development of chiral building blocks for the synthesis of γ-lactams, 5-hydroxy-5-substituted levulinic acid derivatives, and δ-lactones [].

Q5: Can methyl 4-nitrobutyrate be used in asymmetric synthesis?

A5: Yes, researchers have successfully employed methyl 4-nitrobutyrate in enantioselective reactions. Notably, a Cu(II)-amino pyridine complex catalyzes the highly enantioselective Henry addition of methyl 4-nitrobutyrate to aldehydes [, ]. This methodology allows access to enantiomerically enriched building blocks with diverse applications.

Q6: Are there any limitations or challenges associated with using methyl 4-nitrobutyrate in synthesis?

A6: While a versatile reagent, reactions involving methyl 4-nitrobutyrate can sometimes lead to side products. For instance, in the synthesis of 1,3,4-trisubstituted benzenes, a minor amount of phenol derivatives is observed alongside the desired product []. Optimizing reaction conditions and exploring alternative synthetic strategies can help address these challenges.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S)-1-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-1,2-ethanediol](/img/structure/B135682.png)

![(1'S,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135697.png)

![(1'S,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135703.png)